molecular formula C15H13ClN2O5S B11308246 4-Acetyl-2-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

4-Acetyl-2-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11308246
M. Wt: 368.8 g/mol
InChI Key: ZDQHRPDWEQMHDR-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is a complex organic compound with a molecular formula of C21H16ClN2O5S. This compound is notable for its unique structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate typically involves multiple steps, starting with the preparation of the individual aromatic and pyrimidine components. The key steps include:

    Formation of the Aromatic Component: This involves acetylation and methylation reactions to introduce the acetyl and methyl groups onto the aromatic ring.

    Formation of the Pyrimidine Component: This involves chlorination and sulfonylation reactions to introduce the chloro and methanesulfonyl groups onto the pyrimidine ring.

    Coupling Reaction: The final step involves coupling the aromatic and pyrimidine components under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-2-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
  • 2-Acetyl-4-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate

Uniqueness

4-Acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13ClN2O5S

Molecular Weight

368.8 g/mol

IUPAC Name

(4-acetyl-2-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C15H13ClN2O5S/c1-8-6-10(9(2)19)4-5-12(8)23-14(20)13-11(16)7-17-15(18-13)24(3,21)22/h4-7H,1-3H3

InChI Key

ZDQHRPDWEQMHDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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